molecular formula C24H18Cl2N2O5S B11679163 dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11679163
M. Wt: 517.4 g/mol
InChI Key: MKMRCLPGQIRTNZ-WJDWOHSUSA-N
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Description

Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is further substituted with various functional groups such as amino, chlorobenzylidene, and chlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the intermediate imidazo[1,2-a]pyridine. This intermediate is then subjected to further functionalization reactions, such as chlorination and esterification, to introduce the desired substituents and form the final compound .

Industrial production methods for this compound may involve the use of microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and yield. These methods often employ metal catalysts, such as copper or palladium, to facilitate the formation of the thiazolopyridine core and subsequent functionalization steps .

Chemical Reactions Analysis

Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazolopyridine derivatives with altered functional groups.

Scientific Research Applications

Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Dimethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C24H18Cl2N2O5S

Molecular Weight

517.4 g/mol

IUPAC Name

dimethyl (2Z)-5-amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C24H18Cl2N2O5S/c1-32-23(30)18-17(13-5-9-15(26)10-6-13)19(24(31)33-2)22-28(20(18)27)21(29)16(34-22)11-12-3-7-14(25)8-4-12/h3-11,17H,27H2,1-2H3/b16-11-

InChI Key

MKMRCLPGQIRTNZ-WJDWOHSUSA-N

Isomeric SMILES

COC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)S/C(=C\C4=CC=C(C=C4)Cl)/C2=O)N

Canonical SMILES

COC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)SC(=CC4=CC=C(C=C4)Cl)C2=O)N

Origin of Product

United States

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